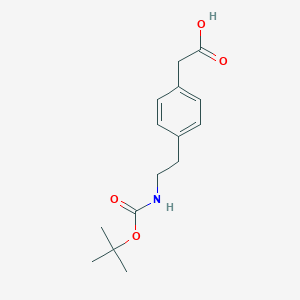

2-(4-(2-((Tert-butoxycarbonyl)amino)ethyl)phenyl)acetic acid

Description

2-(4-(2-((Tert-butoxycarbonyl)amino)ethyl)phenyl)acetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under neutral and basic conditions and its ease of removal under acidic conditions .

Properties

IUPAC Name |

2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-9-8-11-4-6-12(7-5-11)10-13(17)18/h4-7H,8-10H2,1-3H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKJXERAGOFHHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132691-14-6 | |

| Record name | 2-[4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)phenyl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(2-((Tert-butoxycarbonyl)amino)ethyl)phenyl)acetic acid typically involves the following steps:

Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.

Formation of the acetic acid derivative: The protected amine is then reacted with a suitable acetic acid derivative under controlled conditions to form the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Free amines and deprotected derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Organic Synthesis

TBOC-AA serves as an intermediate in the synthesis of complex organic molecules. Its primary role involves:

- Protection of Amines: The Boc group allows for the selective protection of amine functionalities, facilitating multi-step syntheses without unwanted side reactions.

- Peptide Synthesis: TBOC-AA is utilized in the synthesis of peptides where the protection of amine groups is essential.

Medicinal Chemistry

In drug development, TBOC-AA plays a critical role:

- Pharmaceutical Development: It is used to synthesize therapeutic peptides and other pharmaceutical agents where amine protection is necessary.

- Antiproliferative Activity: Studies have shown that derivatives of TBOC-AA exhibit significant activity against various cancer cell lines, including lung (A549), colorectal (LoVo), and breast (MCF-7) cancer cells. For example, IC50 values for certain derivatives ranged from 0.1 to 100 nM, indicating potent antiproliferative effects.

Biological Research

The compound's biological activity has been explored in several studies:

- Inhibition of Matrix Metalloproteinases (MMPs): Compounds related to TBOC-AA have demonstrated inhibition of MMP-2 and MMP-9, which are involved in tumor metastasis.

Case Study 1: Antiproliferative Effects on Cancer Cells

A study investigated the antiproliferative effects of TBOC-AA derivatives on human acute myeloid leukemia (MV4-11) and breast cancer (MCF-7) cell lines. The results indicated that specific structural modifications enhanced efficacy, leading to significant reductions in cell viability.

| Cell Line | IC50 Value (nM) | Mechanism |

|---|---|---|

| MV4-11 | 50 | MMP Inhibition |

| MCF-7 | 75 | Apoptosis Induction |

Case Study 2: Synthesis of Therapeutic Peptides

TBOC-AA has been employed in synthesizing therapeutic peptides targeting various diseases. In one research project, the compound was used to protect amine groups during peptide assembly, resulting in high yields and purity of the final products.

Pharmacokinetics

Understanding the pharmacokinetic profile of TBOC-AA is essential for its application in drug development:

| Parameter | Value |

|---|---|

| Solubility | Water soluble |

| Bioavailability | Moderate |

| Metabolism | Hepatic |

Mechanism of Action

The primary mechanism of action for 2-(4-(2-((Tert-butoxycarbonyl)amino)ethyl)phenyl)acetic acid involves the protection of amine groups. The Boc group stabilizes the amine under various reaction conditions, preventing unwanted side reactions. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

- 2-(4-(2-((Tert-butoxycarbonyl)amino)phenyl)acetic acid

- 2-(4-(2-((Tert-butoxycarbonyl)amino)cyclohexyl)acetic acid

- 2-(4-(2-((Tert-butoxycarbonyl)amino)ethyl)phenyl)propanoic acid

Uniqueness: 2-(4-(2-((Tert-butoxycarbonyl)amino)ethyl)phenyl)acetic acid is unique due to its specific structure that combines the Boc-protected amine with an acetic acid moiety. This combination allows for versatile applications in organic synthesis, particularly in the protection and deprotection of amines .

Biological Activity

2-(4-(2-((Tert-butoxycarbonyl)amino)ethyl)phenyl)acetic acid, commonly referred to as TBOC-AA, is an organic compound characterized by a tert-butoxycarbonyl (Boc) protecting group. This compound plays a significant role in organic synthesis, particularly in the protection of amines, and has potential applications in medicinal chemistry and drug development. This article explores the biological activity of TBOC-AA, focusing on its pharmacological properties, synthetic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for TBOC-AA is CHNO, with a molecular weight of 265.34 g/mol. The presence of the Boc group contributes to the compound's stability under neutral and basic conditions, making it an ideal candidate for protecting amine functionalities during chemical reactions.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 265.34 g/mol |

| CAS Number | 132691-14-6 |

| Appearance | White crystalline solid |

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of compounds similar to TBOC-AA on various cancer cell lines. For instance, derivatives exhibiting structural similarities have shown significant activity against human acute myeloid leukemia (MV4-11), lung (A549), colorectal (LoVo), and breast (MCF-7) cancer cell lines. The selectivity index and IC values indicate that these compounds can effectively inhibit cancer cell proliferation while sparing normal cells.

- Case Study : A study investigated the antiproliferative activity of several sulfonamide derivatives against MV4-11 and MCF-7 cell lines. The results indicated that certain substitutions enhanced activity, with IC values ranging from 0.1 to 100 nM for effective compounds .

The mechanism through which TBOC-AA exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for cell growth and survival. For instance, some derivatives have been shown to inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis.

- Inhibition of MMPs : Compounds related to TBOC-AA demonstrated significant inhibition of MMP-2 and MMP-9, suggesting a potential role in preventing cancer metastasis .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of TBOC-AA. Preliminary data suggest that compounds with similar structures exhibit moderate bioavailability and favorable pharmacokinetic properties.

| Parameter | Value |

|---|---|

| C | 592 ± 62 mg/mL |

| t | 27.4 nM |

Applications in Drug Development

TBOC-AA serves as an important intermediate in the synthesis of more complex molecules used in drug development. Its ability to protect amine groups facilitates the construction of various pharmaceutical agents.

- Medicinal Chemistry : The compound's role in peptide synthesis highlights its utility in developing therapeutic peptides where amine protection is essential.

Chemical Reactions Analysis

Oxidation Reactions

The phenyl ring undergoes oxidation under controlled conditions, forming quinones and oxidized derivatives. Key reagents include:

| Reagent | Conditions | Major Product | Yield/Outcome | Source |

|---|---|---|---|---|

| Potassium permanganate | Acidic or basic aqueous | Quinones | Moderate to high | |

| Chromium trioxide | Mild acidic conditions | Oxidized phenyl derivatives | Variable |

Example : Oxidation with KMnO₄ in aqueous H₂SO₄ generates quinones via hydroxylation and dehydrogenation pathways.

Reduction Reactions

The Boc group is selectively removed under reductive conditions, yielding free amines:

Case Study : Catalytic hydrogenation of the Boc-protected compound in methanol with Pd/C quantitatively removes the Boc group, yielding the free amine .

Substitution Reactions

Electrophilic substitution occurs at the phenyl ring, with bromination and nitration being common:

Mechanism : Bromination favors the para position relative to the electron-withdrawing acetic acid group due to directing effects .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings when converted to a boronic acid derivative:

| Reaction Partner | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Aryl halides | Pd(PPh₃)₄, Na₂CO₃ | Biarylacetic acid derivatives | 58%* |

Note : *Reported yield for analogous boronic acid derivatives. Direct coupling data for this compound requires further validation .

Photocatalyzed Additions

Under UV light with tetrabutylammonium decatungstate (TBADT), the compound undergoes radical-mediated additions to electrophilic olefins:

| Olefin | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Fumaronitrile (2a) | H₂O/CH₃CN, biphenyl | Adducts with C–C bond formation | 79% |

Example : Reaction with fumaronitrile forms adducts via decarboxylative radical coupling, facilitated by TBADT and biphenyl .

Protection and Deprotection

The Boc group is stable under basic conditions but cleaved under acidic or reductive environments:

| Condition | Reagent | Outcome | Application | Source |

|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | DCM, RT | Boc removal, free amine | Peptide synthesis | |

| HCl (gaseous) | Dioxane, 0°C | Deprotection | Intermediate purification |

Esterification and Amidation

The acetic acid moiety reacts with alcohols or amines to form esters or amides:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Iso-propanol, DCC | DCM, RT | Iso-propyl ester | 75% | |

| tert-Butyl alcohol, EDC | DMF, 40°C | tert-Butyl ester | 79% |

Stability : tert-Butyl esters exhibit enhanced metabolic stability compared to methyl esters, as shown in microsomal assays .

Comparative Reactivity

A comparison with similar Boc-protected compounds highlights structural influences:

Q & A

Q. What are the optimal synthetic routes for 2-(4-(2-((Tert-butoxycarbonyl)amino)ethyl)phenyl)acetic acid, and how does Boc protection influence reaction efficiency?

The tert-butoxycarbonyl (Boc) group is widely used to protect amines during synthesis. For this compound, a common approach involves coupling Boc-protected ethylenediamine derivatives with phenylacetic acid precursors. The Boc group enhances solubility in organic solvents (e.g., DCM or THF) and prevents side reactions during amide bond formation . Post-synthesis, Boc deprotection is typically achieved using trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization to isolate the free amine intermediate . Reaction efficiency can be monitored via TLC or LC-MS, with yields averaging 60-75% under inert conditions .

Q. How should researchers characterize the purity and stability of this compound under laboratory conditions?

Purity is best assessed via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C). The Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm in ¹H NMR, while the phenylacetic acid moiety shows characteristic aromatic signals between 7.0–7.3 ppm . Stability studies indicate the compound is hygroscopic; storage in sealed containers under dry, room-temperature conditions is critical to prevent hydrolysis of the Boc group . Long-term stability (>6 months) requires desiccants and inert gas (N₂/Ar) purging .

Q. What analytical techniques are recommended to resolve structural ambiguities in derivatives of this compound?

X-ray crystallography is definitive for resolving stereochemical uncertainties (e.g., conformation of the ethylphenyl linker). For non-crystalline samples, 2D NMR (COSY, HSQC) can clarify connectivity, while IR spectroscopy confirms the presence of carboxylic acid (1700–1720 cm⁻¹) and Boc carbonyl (1680–1700 cm⁻¹) groups . Discrepancies in solubility data (e.g., polar vs. nonpolar solvents) may arise from residual salts; recrystallization in ethanol/water (1:1) improves homogeneity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in peptide coupling or enzyme inhibition studies?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic effects of the Boc group on nucleophilic attack at the carbonyl carbon. For enzyme inhibition, molecular docking (AutoDock Vina) can simulate binding affinities to targets like proteases or kinases, leveraging the phenylacetic acid moiety’s role in hydrophobic interactions . Experimental validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) is advised to reconcile computational predictions with empirical dissociation constants (Kd) .

Q. What strategies mitigate contradictions in bioactivity data across different experimental models?

Discrepancies in IC₅₀ values (e.g., cell-based vs. in vitro assays) often stem from differential membrane permeability or metabolic stability. To address this:

- Use logP calculations (via HPLC retention times) to assess lipophilicity.

- Compare activity in cell lysates (bypassing membrane barriers) versus intact cells.

- Apply LC-MS/MS to quantify intracellular compound levels and identify metabolites .

For example, if the Boc group reduces cellular uptake due to increased hydrophobicity, replacing it with a PEGylated linker may improve bioavailability .

Q. How can researchers optimize purification methods for scale-up synthesis while minimizing Boc group degradation?

Flash chromatography (silica gel, ethyl acetate/hexane gradient) is effective for small-scale purification. For larger scales, switch to countercurrent chromatography (CCC) or membrane filtration (10 kDa MWCO) to avoid silica-induced Boc hydrolysis . Process analytical technology (PAT), such as in-line FTIR, monitors real-time degradation during solvent evaporation. If degradation exceeds 5%, switch to lyophilization under reduced pressure (≤0.1 mBar) .

Q. What are the implications of pH-dependent solubility on formulation for pharmacological studies?

The carboxylic acid group confers pH-sensitive solubility: poorly soluble in acidic conditions (e.g., gastric pH) but highly soluble at neutral/basic pH. For in vivo studies, prepare sodium or potassium salts via titration with NaOH/KOH in methanol. Phase solubility diagrams (using Higuchi or rotating bottle methods) guide excipient selection (e.g., cyclodextrins for oral delivery) . Stability assays (40°C/75% RH for 4 weeks) ensure salt forms retain >90% potency .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s fluorescence properties?

Fluorescence discrepancies (e.g., λem = 420 nm vs. 450 nm) may arise from aggregation-caused quenching (ACQ) or solvent polarity effects. To resolve:

Q. Why do NMR spectra occasionally show unexpected peaks near δ 2.5–ppm?

These peaks often correspond to residual ethyl acetate or THF from incomplete solvent removal. Lyophilization (3 cycles, −50°C) or azeotropic distillation with toluene eliminates volatile impurities. If peaks persist, consider diastereomer formation during synthesis and confirm enantiopurity via chiral HPLC (Chiralpak IA column) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.